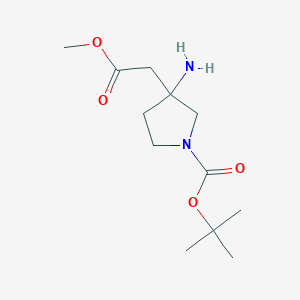![molecular formula C10H8N4 B12818523 (E)-3-Amino-2-(1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B12818523.png)
(E)-3-Amino-2-(1H-benzo[d]imidazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-Amino-2-(1H-benzo[d]imidazol-2-yl)acrylonitrile is a compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Amino-2-(1H-benzo[d]imidazol-2-yl)acrylonitrile typically involves the reaction of an aromatic aldehyde with o-phenylenediamine. The reaction is carried out in the presence of a solvent such as N,N-dimethylformamide (DMF) and a catalyst like sulfur. The reaction conditions are generally mild, and the product is obtained through the formation of C-N bonds .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-3-Amino-2-(1H-benzo[d]imidazol-2-yl)acrylonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and nitrile groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different functional groups, while substitution reactions can introduce new substituents at the amino or nitrile positions .
Applications De Recherche Scientifique
(E)-3-Amino-2-(1H-benzo[d]imidazol-2-yl)acrylonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it useful in drug discovery and development.
Industry: The compound can be used in the production of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of (E)-3-Amino-2-(1H-benzo[d]imidazol-2-yl)acrylonitrile involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Imidazole: A simpler compound with a similar core structure.
Benzimidazole: Another related compound with a fused benzene ring.
Quinoxaline: A compound with a similar nitrogen-containing heterocyclic structure.
Comparison: (E)-3-Amino-2-(1H-benzo[d]imidazol-2-yl)acrylonitrile is unique due to the presence of both amino and nitrile functional groups, which can participate in a wide range of chemical reactions. This makes it more versatile compared to simpler imidazole derivatives .
Propriétés
Formule moléculaire |
C10H8N4 |
|---|---|
Poids moléculaire |
184.20 g/mol |
Nom IUPAC |
(E)-3-amino-2-(1H-benzimidazol-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C10H8N4/c11-5-7(6-12)10-13-8-3-1-2-4-9(8)14-10/h1-5H,11H2,(H,13,14)/b7-5+ |
Clé InChI |
ZHVBDJNLEXWQGJ-FNORWQNLSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)NC(=N2)/C(=C/N)/C#N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C(=CN)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



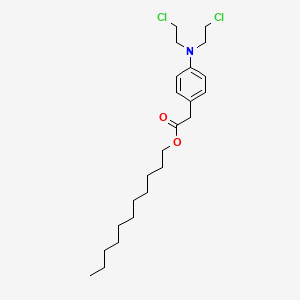
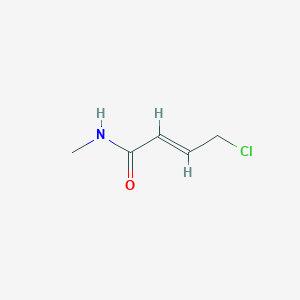

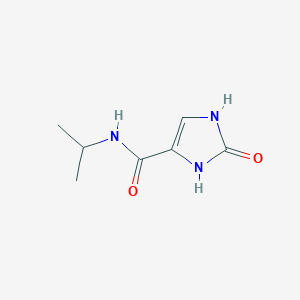
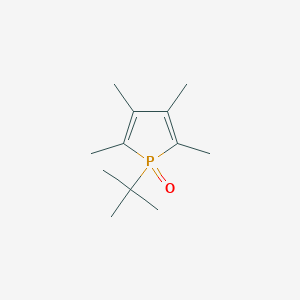


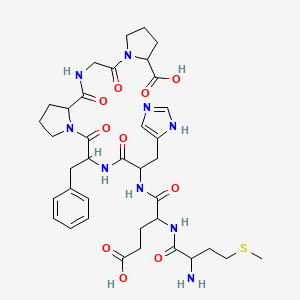

![(R)-5'-Nitro-6',7'-dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]](/img/structure/B12818518.png)
![(2R,3R,4R,5S)-2-((Benzoyloxy)methyl)-5-(4-oxo-3,4-dihydrothieno[3,4-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B12818525.png)

